TC-S 7009

Description

Properties

IUPAC Name |

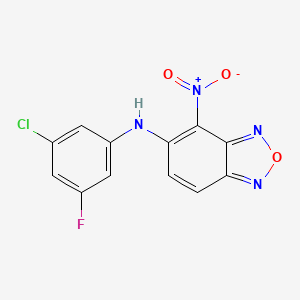

N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQUJZKBRAFWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422955-31-4 | |

| Record name | 1422955-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of TC-S 7009

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the core mechanism of action of TC-S 7009, a potent and selective small molecule inhibitor. By delving into its molecular interactions and downstream consequences, this document provides a comprehensive resource for researchers in oncology, inflammation, and hypoxia-driven pathologies.

Core Mechanism: Selective Inhibition of HIF-2α

This compound functions as a high-affinity and selective antagonist of the Hypoxia-Inducible Factor 2α (HIF-2α) protein.[1] Its mechanism is centered on the direct binding to a specific domain of HIF-2α, thereby disrupting its critical function in gene regulation under hypoxic conditions.

Direct Binding to the HIF-2α PAS-B Domain

The primary molecular interaction of this compound is its binding to the Per-ARNT-Sim (PAS) B domain within the HIF-2α subunit.[2] This specific binding event is the initiating step in its inhibitory cascade.

Disruption of HIF-2α/ARNT Heterodimerization

The binding of this compound to the PAS-B domain of HIF-2α induces a conformational change that prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] The formation of the HIF-2α/ARNT heterodimer is an essential prerequisite for its transcriptional activity.

Attenuation of DNA Binding and Target Gene Expression

By preventing the formation of the functional HIF-2α/ARNT complex, this compound effectively blocks the binding of this transcription factor to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.[3] This leads to a significant reduction in the transcription of genes regulated by HIF-2α, which are involved in various cellular processes such as angiogenesis, erythropoiesis, and cell survival.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound.

| Parameter | Value | Target | Notes |

| Dissociation Constant (Kd) | 81 nM | HIF-2α | High affinity binding.[1][2][5] |

| Selectivity | >60-fold | HIF-2α over HIF-1α | Demonstrates high selectivity for the HIF-2α isoform. |

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway of HIF-2α and the inhibitory action of this compound.

Caption: Mechanism of this compound action in the context of the HIF-2α signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below to facilitate reproducibility and further investigation.

In Vitro HIF-2α/ARNT Heterodimerization Assay

Objective: To quantify the inhibitory effect of this compound on the interaction between HIF-2α and ARNT.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly employed. Recombinant human HIF-2α (specifically the PAS-B domain) and ARNT proteins are labeled with a donor (e.g., terbium cryptate) and an acceptor (e.g., d2) fluorophore, respectively. In the absence of an inhibitor, the proximity of the two proteins upon heterodimerization results in a high FRET signal. This compound is incubated with the proteins, and the FRET signal is measured. A decrease in the FRET signal indicates disruption of the HIF-2α/ARNT interaction. IC50 values are calculated from dose-response curves.

Hypoxia-Inducible Reporter Gene Assay

Objective: To assess the functional consequence of this compound on HIF-2α-mediated transcription.

Methodology: A suitable human cell line (e.g., HEK293T or a relevant cancer cell line) is co-transfected with a plasmid expressing HIF-2α and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. Cells are then incubated under hypoxic conditions (e.g., 1% O2) in the presence of varying concentrations of this compound. Luciferase activity is measured as a readout of HIF-2α transcriptional activity. A reduction in luciferase signal indicates inhibition of the pathway.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells known to be driven by HIF-2α (e.g., U87 glioblastoma, SW1353 chondrosarcoma).[6] Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound alone, chemotherapy alone, and combination therapy).[6] this compound is administered via an appropriate route (e.g., oral gavage). Tumor volume is measured regularly, and at the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for HIF-2α target genes).

Experimental Workflow Diagram

The following diagram provides a generalized workflow for evaluating a novel HIF-2α inhibitor like this compound.

Caption: A generalized workflow for the preclinical evaluation of a HIF-2α inhibitor.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental context. This information is intended to serve as a valuable resource for the scientific community engaged in the research and development of novel therapeutics targeting hypoxia-driven diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Development of a Novel HIF-2α PET Tracer for Noninvasive Tumor Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A system-level approach identifies HIF-2α as a critical regulator of chondrosarcoma progression - PMC [pmc.ncbi.nlm.nih.gov]

TC-S 7009 HIF-2α inhibitor discovery and development

An In-Depth Technical Guide to the Discovery and Development of TC-S 7009, a HIF-2α Inhibitor

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a potent and selective small-molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. This document is intended for researchers, scientists, and drug development professionals interested in the HIF signaling pathway and the development of targeted cancer therapies.

Introduction to HIF-2α in Cancer

Hypoxia, or low oxygen supply, is a common feature of the tumor microenvironment and is associated with poor prognosis and resistance to therapy.[1] Cells adapt to hypoxic conditions through the activation of the Hypoxia-Inducible Factor (HIF) signaling pathway.[2] HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3]

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets them for proteasomal degradation.[4][5] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with ARNT.[4] This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in key aspects of cancer progression, including angiogenesis, metabolic reprogramming, cell proliferation, and metastasis.[1][6]

While HIF-1α and HIF-2α share structural similarities, they regulate distinct, though overlapping, sets of target genes and play non-redundant roles in tumor biology.[1][6] HIF-2α, in particular, has been identified as a critical oncogenic driver in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where inactivation of the VHL gene leads to constitutive accumulation of HIF-2α.[3][7] This has made HIF-2α a highly attractive target for therapeutic intervention.

Discovery of this compound

The discovery of this compound stemmed from efforts to identify small molecules that could allosterically inhibit the function of HIF-2α. Researchers identified a large, buried cavity within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α subunit as a potential binding pocket for small-molecule ligands.[5][8] This internal cavity was seen as a unique feature that could be exploited to achieve selective inhibition of HIF-2α without affecting the highly homologous HIF-1α.[8]

The identification of lead compounds was initially achieved through NMR-based screening of fragment libraries, which yielded molecules that could bind to this internal pocket.[8] Subsequent medicinal chemistry efforts focused on optimizing these fragments to develop more potent compounds. A high-throughput screening (HTS) assay was developed to assess the functional disruption of the HIF-2α/ARNT PAS-B domain interaction, leading to the identification of superior chemical scaffolds capable of antagonizing HIF-2α activity in cells.[8] this compound emerged from these efforts as a high-affinity and selective HIF-2α inhibitor.[9]

Mechanism of Action

This compound exerts its inhibitory effect through a specific, allosteric mechanism.

-

Binding to HIF-2α PAS-B Domain : The inhibitor binds with high affinity to the internal cavity within the PAS-B domain of the HIF-2α subunit.[8][9]

-

Disruption of Heterodimerization : This binding induces conformational changes in the HIF-2α protein that disrupt its ability to form a functional heterodimer with its partner, ARNT.[8][9][10]

-

Inhibition of DNA Binding : By preventing the formation of the HIF-2α/ARNT complex, this compound effectively blocks the binding of this transcription factor to HREs on the DNA.[10][11]

-

Downregulation of Target Genes : Consequently, the transcription of HIF-2α target genes, which are crucial for tumor growth and angiogenesis (e.g., VEGF, EPO, PDGF), is significantly reduced.[2][3][10][11]

Importantly, this mechanism does not alter the protein levels of HIF-1α or HIF-2α itself but rather incapacitates the functional activity of HIF-2α.[11]

Quantitative Data and Physicochemical Properties

The key quantitative parameters for this compound are summarized below.

Table 1: Binding Affinity and Selectivity

| Parameter | Value | Target | Notes |

| Kd | 81 nM | HIF-2α | Dissociation constant, indicating high binding affinity.[9][10][12] |

| Kd | > 5 µM | HIF-1α | Over 60-fold selectivity for HIF-2α compared to HIF-1α.[9][12] |

Table 2: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆ClFN₄O₃ | [10] |

| Molecular Weight | 308.65 g/mol | [9][10] |

| CAS Number | 1422955-31-4 | [9][10] |

| Solubility (DMSO) | ≥ 30.86 mg/mL (100 mM) | [9] |

| Purity | ≥98% (HPLC) | [9] |

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway

The following diagram illustrates the canonical HIF-2α signaling pathway under both normoxic and hypoxic conditions, which is the target of this compound.

Caption: Canonical HIF-2α signaling pathway in normoxia versus hypoxia.

Mechanism of Action of this compound

This diagram visualizes how this compound intervenes in the HIF-2α signaling pathway.

Caption: Mechanism of action of this compound on the HIF-2α pathway.

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of HIF-2α inhibitors like this compound are outlined below.

A. HRE-Luciferase Reporter Assay for HIF-2α Activity

This cell-based assay is used to screen for inhibitors of HIF-dependent transcriptional activity.

-

Objective : To quantify the activity of the HIF-2α transcription factor by measuring the expression of a reporter gene (luciferase) under the control of HREs.

-

Cell Line : A suitable cancer cell line, often a VHL-deficient ccRCC line like 786-O (which constitutively expresses HIF-2α) or another line like Hep3B, is used.[8][13]

-

Methodology :

-

Construct : Cells are stably or transiently transfected with a plasmid vector containing a luciferase reporter gene downstream of a promoter with multiple HRE repeats.[13]

-

Cell Culture : Transfected cells are seeded in multi-well plates.

-

Compound Treatment : Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Hypoxic Induction : If the cell line is not VHL-deficient, cells are placed in a hypoxic chamber (e.g., 1% O₂) for a set period (e.g., 6-24 hours) to induce HIF-2α stabilization.[8] 786-O cells do not require hypoxic induction.

-

Cell Lysis : After incubation, cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement : A luciferase substrate is added to the cell lysate, and the resulting chemiluminescent signal is measured using a luminometer.

-

Data Analysis : The reduction in luciferase activity in compound-treated cells compared to vehicle-treated cells indicates the inhibitory potency of the compound. IC₅₀ values are calculated from the dose-response curves.[13]

-

B. Western Blot for HIF-2α Target Gene Expression

This technique is used to measure changes in the protein levels of HIF-2α downstream targets.

-

Objective : To confirm that inhibition of HIF-2α activity by this compound leads to a decrease in the expression of its target proteins.

-

Methodology :

-

Cell Treatment : Cells (e.g., 786-O or hypoxic ACHN cells) are treated with this compound or vehicle for a specified duration (e.g., 24-72 hours).[13]

-

Protein Extraction : Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to HIF-2α target proteins (e.g., VEGF) and a loading control (e.g., β-actin).

-

Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected on X-ray film or with a digital imager.

-

Analysis : The band intensities are quantified to determine the relative protein levels, showing the reduction in target protein expression upon treatment.[13]

-

C. Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify changes in the mRNA levels of HIF-2α target genes.

-

Objective : To determine if this compound inhibits the transcription of HIF-2α target genes.

-

Methodology :

-

Cell Treatment : Cells are treated with this compound as described for Western blotting.

-

RNA Extraction : Total RNA is isolated from the cells using a suitable kit.

-

cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR : The cDNA is used as a template for PCR with primers specific for HIF-2α target genes (e.g., VEGFA, FLT-1, EPO).[11][13] A housekeeping gene (e.g., β-actin) is used for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis : The relative mRNA expression levels are calculated (e.g., using the ΔΔCt method) to show the decrease in target gene transcription following treatment with this compound.[11]

-

D. In Vivo Xenograft Tumor Model

Animal models are used to evaluate the anti-tumor efficacy of HIF-2α inhibitors.

-

Objective : To assess the ability of this compound to inhibit tumor growth in a living organism.

-

Model : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a human cancer cell line known to be driven by HIF-2α (e.g., 786-O or Caki-1 ccRCC cells).[7][14]

-

Methodology :

-

Tumor Implantation : A suspension of tumor cells is injected into the flank of each mouse.

-

Tumor Growth : Tumors are allowed to grow to a palpable, measurable size.

-

Treatment : Mice are randomized into treatment and control groups. The treatment group receives this compound (administered via a route such as oral gavage or intraperitoneal injection), while the control group receives a vehicle.[12]

-

Monitoring : Tumor size is measured regularly (e.g., every two days) with calipers, and animal body weight is monitored as an indicator of toxicity.[14]

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

-

Analysis : The difference in tumor growth rate and final tumor volume/weight between the treated and control groups is used to determine the in vivo efficacy of the inhibitor.

-

Preclinical Characterization and Effects

-

In Vitro Efficacy : this compound has been shown to effectively attenuate the expression of HIF-2α target genes in vitro.[9] For example, in trophoblast-derived cell lines cultured under hypoxic conditions, treatment with this compound significantly decreased the hypoxia-induced up-regulation of Fms-like tyrosine kinase-1 (FLT-1) mRNA expression without affecting HIF-1α or HIF-2α protein levels.[11] In human pulmonary fibroblast (HPF) cells, this compound demonstrated greater inhibition of cell proliferation under hypoxic conditions compared to normoxic conditions.[12]

-

Selectivity : A key feature of this compound is its high selectivity for HIF-2α over HIF-1α (>60-fold), which is a significant advantage for selectively targeting HIF-2-driven pathologies while potentially minimizing off-target effects associated with inhibiting the more broadly expressed HIF-1α.[9][10][12]

Conclusion

This compound is a valuable chemical tool for studying the biological functions of HIF-2α. Its discovery and characterization have provided a clear proof-of-concept for the allosteric inhibition of the HIF-2α transcription factor by targeting the internal cavity of its PAS-B domain. As a potent and highly selective inhibitor, this compound disrupts HIF-2α/ARNT heterodimerization, blocks DNA binding, and reduces the expression of downstream target genes. The experimental protocols and data presented in this guide highlight the rigorous process of its development and validation, establishing it as a cornerstone compound in the ongoing research into HIF-2α-driven diseases.

References

- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for HIF-2α inhibitors? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. HIF is not essential for suppression of experimental tumor growth by mTOR inhibition [jcancer.org]

An In-depth Technical Guide to TC-S 7009: A Selective HIF-2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-S 7009 is a potent and highly selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. By binding to the PAS-B domain of the HIF-2α subunit, this compound allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the aryl hydrocarbon receptor nuclear translocator (ARNT). This disruption prevents the HIF-2 complex from binding to hypoxia response elements (HREs) in the promoter regions of its target genes, thereby inhibiting their transcription. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of this compound, supported by experimental protocols and key data presented for easy reference.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, is a small molecule with a molecular weight of 308.65 g/mol and the chemical formula C₁₂H₆ClFN₄O₃.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Molecular Formula | C₁₂H₆ClFN₄O₃ | [1][2] |

| Molecular Weight | 308.65 g/mol | [1][2] |

| CAS Number | 1422955-31-4 | [1][2] |

| Appearance | Powder | [2] |

| Solubility | DMSO: 62 mg/mL (200.87 mM) | [2] |

| Water: Insoluble | [2] | |

| Ethanol: Insoluble | [2] | |

| Storage | 3 years at -20°C (powder) | [2] |

Mechanism of Action: Selective Inhibition of HIF-2α

Under hypoxic conditions, the HIF-α subunits (HIF-1α or HIF-2α) are stabilized and translocate to the nucleus, where they form a heterodimer with the constitutively expressed ARNT (also known as HIF-1β). This HIF-1α/ARNT or HIF-2α/ARNT complex then binds to HREs on the DNA, initiating the transcription of a wide array of genes involved in critical cellular processes such as angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[3]

This compound is a highly selective inhibitor of HIF-2α.[1] It exerts its inhibitory effect by binding to a ligand-binding pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α subunit. This binding event induces a conformational change in HIF-2α, which prevents its heterodimerization with ARNT. Without forming this essential complex, the transcription factor is unable to bind to DNA, leading to a downstream reduction in the expression of HIF-2α target genes.[4]

References

In-Depth Technical Guide: TC-S 7009 Selectivity for HIF-2α over HIF-1α

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed analysis of the selective inhibition of Hypoxia-Inducible Factor-2α (HIF-2α) over HIF-1α by the small molecule inhibitor, TC-S 7009. This compound demonstrates potent and selective antagonism of HIF-2α, a key transcription factor implicated in various pathological conditions, including cancer and inflammation. This document collates available quantitative data, outlines relevant experimental methodologies for assessing inhibitor selectivity, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to HIF Biology and the Rationale for Selective Inhibition

Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor consists of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). Under normoxic conditions, the α-subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic environments, this degradation is inhibited, allowing the α-subunit to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, metabolism, and cell survival.

While HIF-1α and HIF-2α share some target genes, they also exhibit distinct and sometimes opposing functions in physiology and disease. HIF-1α is broadly expressed and drives the acute response to hypoxia, whereas HIF-2α expression is more restricted and is associated with the regulation of chronic hypoxic responses, tumorigenesis, and inflammation. The differential roles of these isoforms underscore the therapeutic potential of selectively targeting one over the other. This compound has emerged as a valuable chemical probe for dissecting the specific functions of HIF-2α.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of HIF-2α.[1][2] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α protein. This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein ARNT (HIF-1β).[1] The formation of the HIF-2α/ARNT heterodimer is a prerequisite for its binding to DNA and subsequent transcriptional activation of target genes. By preventing this dimerization, this compound effectively decreases the DNA-binding activity of HIF-2α and reduces the expression of its target genes.[1][2]

Quantitative Analysis of Selectivity

The selectivity of this compound for HIF-2α over HIF-1α has been quantified through biochemical assays that measure the binding affinity of the compound to each isoform. The dissociation constant (Kd) is a key metric in this assessment, with a lower Kd value indicating a higher binding affinity.

| Parameter | HIF-2α | HIF-1α | Selectivity (Fold) | Reference |

| Dissociation Constant (Kd) | 81 nM | ≥ 5000 nM | >60-fold | [1][2][3] |

Signaling and Mechanistic Diagrams

To visually represent the biological context and mechanism of this compound, the following diagrams have been generated.

Caption: HIF-2α signaling pathway under normoxia and hypoxia, and the inhibitory action of this compound.

Experimental Protocols

The determination of the selectivity of a compound like this compound involves a series of biochemical and cell-based assays. While the specific protocols used for this compound are not publicly detailed, the following represents a standard workflow for characterizing HIF inhibitors.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Dimerization Inhibition

This assay is designed to quantify the ability of an inhibitor to disrupt the interaction between HIF-2α and ARNT.

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the two molecules interact, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

-

Protein Preparation: Express and purify recombinant human HIF-2α (PAS-B domain) and ARNT (PAS-B domain) proteins. Label HIF-2α with a donor fluorophore (e.g., terbium cryptate) and ARNT with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

Assay Reaction: In a 384-well microplate, add the labeled HIF-2α and ARNT proteins to the wells containing the different concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Signal Detection: Measure the fluorescence emission at the donor and acceptor wavelengths using a plate reader capable of TR-FRET detection.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A parallel assay would be run for the HIF-1α/ARNT interaction to determine the IC50 for the off-target interaction.

Caption: A generalized workflow for a TR-FRET based dimerization inhibition assay.

Cell-Based Assay: Hypoxia Response Element (HRE) Reporter Assay

This assay measures the transcriptional activity of the HIF complex in a cellular context.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the HRE. Activation of the HIF pathway leads to the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) and transfect the cells with a reporter plasmid containing the HRE-luciferase construct.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.

-

Hypoxic Induction: Place the treated cells in a hypoxic chamber (e.g., 1% O2) for a specified duration (e.g., 16-24 hours) to induce HIF activity. A set of cells should be kept under normoxic conditions as a control.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value for the inhibition of HIF-dependent transcription.

Conclusion

This compound is a highly selective and potent inhibitor of HIF-2α, with a selectivity of over 60-fold compared to HIF-1α. Its mechanism of action, which involves the disruption of the HIF-2α/ARNT heterodimerization, has been well-characterized.[1] The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working on the selective targeting of HIF isoforms. The use of this compound as a research tool will continue to be invaluable in elucidating the specific roles of HIF-2α in health and disease, and may guide the development of future therapeutics targeting this pathway.

References

The Role of TC-S 7009 in the Hypoxia Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen availability, is a critical feature of the tumor microenvironment and is implicated in the progression of various cancers and other diseases. The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors. Among these, HIF-2α has emerged as a key regulator of tumor growth, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention. TC-S 7009 is a potent and highly selective small-molecule inhibitor of HIF-2α, offering a valuable tool for both basic research and drug development. This technical guide provides an in-depth overview of the role of this compound in the hypoxia signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

The Hypoxia Signaling Pathway and the Central Role of HIF-2α

Under normal oxygen conditions (normoxia), the α-subunits of HIFs (HIF-1α and HIF-2α) are continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain enzymes (PHDs), which utilize oxygen as a co-substrate. The hydroxylated HIF-α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This leads to the stabilization of HIF-α subunits, which then translocate to the nucleus and form a heterodimer with the constitutively expressed HIF-1β (also known as ARNT). This HIF-α/HIF-1β complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes that promote adaptation and survival in low-oxygen environments, including angiogenesis, erythropoiesis, glucose metabolism, and cell proliferation.[1] While both HIF-1α and HIF-2α are key players, they regulate distinct, albeit overlapping, sets of target genes and can have different, sometimes opposing, roles in cancer progression.[1]

This compound: A Selective Inhibitor of HIF-2α

This compound is a small molecule that acts as a potent and selective allosteric inhibitor of HIF-2α.[2] Its mechanism of action involves binding to a ligandable pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α subunit.[2][3] This binding event prevents the conformational changes necessary for HIF-2α to form a functional heterodimer with its partner protein, ARNT.[2][3] By disrupting this crucial protein-protein interaction, this compound effectively blocks the binding of the HIF-2α/ARNT complex to DNA, thereby inhibiting the transcription of HIF-2α target genes.[3][4][5] A key feature of this compound is its high selectivity for HIF-2α over HIF-1α, which is attributed to structural differences in the PAS-B domains of the two isoforms.[2][3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Value | Target | Reference |

| Dissociation Constant (Kd) | 81 nM | HIF-2α | [4][5][6] |

| Selectivity vs. HIF-1α (Kd) | > 5 µM (>60-fold) | HIF-1α | [5] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line Type | Concentration | Assay Duration | Observed Effect | Reference |

| Trophoblast-derived cell lines | 30 µM | 24 hours | Significant decrease in hypoxia-induced FLT-1 expression | [7] |

| Human Pulmonary Fibroblasts (HPF) | 0-100 µM | 72 hours | Inhibition of cell proliferation in hypoxic conditions | [5] |

| Human Pulmonary Fibroblasts (HPF) | 50 µM | Not Specified | Almost complete inhibition of hypoxia-induced NFATc2 nuclear translocation | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes, the following diagrams have been generated using Graphviz.

Hypoxia Signaling Pathway and the Point of Intervention by this compound

Caption: Hypoxia signaling and this compound's inhibitory action.

General Experimental Workflow for Studying this compound Effects

Caption: Workflow for this compound in vitro experiments.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Hypoxia Induction

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should always be included.

-

Treatment: Add the this compound or vehicle control to the cell cultures.

-

Hypoxia Induction: For hypoxic conditions, place the culture plates in a modular incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Alternatively, a specialized hypoxia incubator can be used. Normoxic control plates should be kept in a standard cell culture incubator (e.g., 95% air, 5% CO₂).

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

Western Blot Analysis for HIF-2α and Target Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-2α or a target protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Gene Expression

-

RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the HIF-2α target genes of interest.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin or GAPDH). Calculate the fold change in gene expression using the ΔΔCt method.

Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of this compound or vehicle control under normoxic and hypoxic conditions.

-

Assay: After the desired incubation period, perform a cell viability assay using reagents such as MTT, MTS, or a resazurin-based assay according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a powerful and selective tool for investigating the role of HIF-2α in the hypoxia signaling pathway. Its specific mechanism of action and well-characterized in vitro activity make it an invaluable reagent for researchers in oncology, metabolism, and other fields where hypoxia plays a critical role. The data and protocols presented in this guide provide a solid foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting HIF-2α.

References

- 1. HIF-2α Interaction with Ataxin-10 Enhances HIF-2α Binding to Its Target Gene Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of hypoxia inducible factor-2 with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of TC-S 7009 to the HIF-2α PAS-B Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of TC-S 7009, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. This document details the quantitative binding data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: this compound and HIF-2α

Hypoxia-Inducible Factors (HIFs) are critical regulators of the cellular response to low oxygen levels (hypoxia). HIF-2α is a key isoform that, upon stabilization in hypoxic conditions, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various processes such as angiogenesis, erythropoiesis, and cell proliferation and survival. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization of HIF-2α, driving tumor growth.

This compound is a small molecule inhibitor that selectively targets the HIF-2α subunit. It binds to a specific pocket within the Per-ARNT-Sim (PAS) B domain of HIF-2α. This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein ARNT.[1] Consequently, the HIF-2α/ARNT complex cannot form, preventing its binding to DNA and the subsequent transcription of target genes.[2][3][4]

Quantitative Binding Affinity Data

The binding affinity of this compound to the HIF-2α PAS-B domain has been determined using various biophysical techniques. The key quantitative metric is the dissociation constant (Kd), which represents the concentration of the inhibitor required to occupy 50% of the binding sites on the protein at equilibrium. A lower Kd value indicates a higher binding affinity.

| Compound | Target | Parameter | Value (nM) | Selectivity |

| This compound | HIF-2α PAS-B | Kd | 81 | >60-fold vs. HIF-1α (Kd ≥ 5 µM)[1][2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the HIF-2α signaling pathway and the inhibitory effect of this compound. Under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus. There, it forms a complex with ARNT, binds to HREs on DNA, and recruits co-activators to initiate gene transcription. This compound binds to the PAS-B domain of HIF-2α, preventing its dimerization with ARNT and thereby blocking the downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity of small molecule inhibitors like this compound to the HIF-2α PAS-B domain. These protocols are based on established methods in the field and can be adapted for specific laboratory conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Objective: To determine the thermodynamic parameters of this compound binding to the HIF-2α PAS-B domain.

Materials:

-

Purified recombinant human HIF-2α PAS-B domain (e.g., residues 240-350).

-

This compound.

-

ITC instrument (e.g., MicroCal VP-ITC or similar).

-

Dialysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM β-mercaptoethanol.

-

DMSO (for compound stock).

Protocol:

-

Protein Preparation:

-

Express and purify the HIF-2α PAS-B domain using standard chromatography techniques.

-

Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.

-

Determine the final protein concentration accurately using a spectrophotometer (A280) or a protein concentration assay.

-

-

Ligand Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Dilute the this compound stock solution into the final dialysis buffer to the desired starting concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution (typically ≤ 5%).

-

-

ITC Experiment Setup:

-

Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

-

Load the HIF-2α PAS-B domain solution (e.g., 10-20 µM) into the sample cell.

-

Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Set the injection parameters: a series of small injections (e.g., 10-15 µL) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Acquisition and Analysis:

-

Perform the titration experiment, monitoring the heat changes upon each injection.

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).

Objective: To determine the kinetics and affinity of this compound binding to the HIF-2α PAS-B domain.

Materials:

-

Purified recombinant human HIF-2α PAS-B domain.

-

This compound.

-

SPR instrument (e.g., Biacore, Reichert).

-

Sensor chip (e.g., CM5, for amine coupling).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

DMSO.

Protocol:

-

Protein Immobilization:

-

Activate the carboxyl groups on the sensor chip surface with a mixture of EDC and NHS.

-

Inject the HIF-2α PAS-B domain over the activated surface to allow for covalent coupling via primary amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

-

-

Analyte Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a dilution series of this compound in the running buffer. The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer to minimize bulk refractive index effects.

-

-

Binding Analysis:

-

Inject the different concentrations of this compound over the immobilized HIF-2α PAS-B domain and the reference flow cell.

-

Monitor the binding response (in Resonance Units, RU) over time.

-

After each injection, allow for a dissociation phase where only running buffer flows over the chip.

-

Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk effects and non-specific binding.

-

Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay, the displacement of a fluorescently labeled ligand from a protein by an unlabeled inhibitor is measured.

Objective: To determine the inhibitory constant (Ki) of this compound for the HIF-2α PAS-B domain.

Materials:

-

Purified recombinant human HIF-2α PAS-B domain.

-

A fluorescently labeled probe known to bind to the HIF-2α PAS-B domain (e.g., a fluorescently tagged small molecule or peptide).

-

This compound.

-

FP-compatible microplates (e.g., black, 384-well).

-

Plate reader with FP capabilities.

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

DMSO.

Protocol:

-

Assay Development:

-

Determine the optimal concentrations of the HIF-2α PAS-B domain and the fluorescent probe that give a stable and significant FP signal window.

-

-

Competition Assay:

-

Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.

-

In the microplate wells, add the HIF-2α PAS-B domain and the fluorescent probe at their predetermined optimal concentrations.

-

Add the different concentrations of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the measured FP values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a novel HIF-2α inhibitor like this compound.

References

Downstream Targets of TC-S 7009: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-S 7009 is a potent and highly selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). By binding to the PAS-B domain of HIF-2α, this compound effectively disrupts its heterodimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This inhibition prevents the HIF-2α/ARNT complex from binding to hypoxia response elements (HREs) in the promoter regions of its target genes, thereby downregulating their expression. This guide provides a comprehensive overview of the known and anticipated downstream targets affected by this compound treatment, supported by quantitative data from studies on HIF-2α inhibition, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action

Under hypoxic conditions, HIF-2α protein stabilizes and translocates to the nucleus, where it forms a heterodimer with ARNT. This complex then acts as a transcription factor, driving the expression of a multitude of genes involved in critical cellular processes that promote tumor growth and survival. These processes include angiogenesis, cell proliferation, metabolism, and metastasis. This compound's primary mechanism is the direct inhibition of the HIF-2α/ARNT dimerization, leading to a broad-spectrum downregulation of HIF-2α-dependent gene expression.[1]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of this compound within the HIF-2α signaling pathway.

References

TC-S 7009 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-S 7009, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α). This document outlines its chemical properties, mechanism of action, and provides a conceptual framework for its experimental application.

Chemical and Physical Properties

This compound is a small molecule inhibitor with well-defined chemical and physical characteristics crucial for its application in research and development.

| Property | Value | Reference |

| CAS Number | 1422955-31-4 | [1][2][3][4][5] |

| Molecular Weight | 308.65 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₆ClFN₄O₃ | [2][3][5] |

Mechanism of Action: Selective HIF-2α Inhibition

This compound functions as a high-affinity and selective inhibitor of HIF-2α.[2][3][5] Its primary mechanism involves the disruption of the HIF-2α signaling pathway, which plays a critical role in cellular adaptation to hypoxic conditions and is implicated in various pathologies, including cancer.

The compound directly binds to the PAS-B domain of the HIF-2α subunit.[2][3] This binding event sterically hinders the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3] The formation of the HIF-2α/ARNT complex is a prerequisite for its transcriptional activity. By preventing this dimerization, this compound effectively blocks the binding of the HIF-2α complex to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.[1][5] Consequently, the expression of HIF-2α target genes, which are involved in processes such as angiogenesis, erythropoiesis, and cell proliferation, is significantly attenuated.[1][2][3][5]

Notably, this compound exhibits significant selectivity for HIF-2α over HIF-1α, another key isoform in the HIF family.[1][2][3]

Caption: Mechanism of this compound in the HIF-2α signaling pathway.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to the developing laboratories, a general workflow for evaluating the efficacy of this compound can be conceptualized. This workflow would typically involve cell-based assays and potentially in vivo studies.

Conceptual Experimental Workflow:

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on HIF-2α signaling) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

Analysis of HIF-2α Target Gene Expression: Following treatment, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known HIF-2α target genes (e.g., VEGF, EPO).

-

Protein Level Analysis: Perform Western blotting to assess the protein levels of HIF-2α and its target genes.

-

Functional Assays: Conduct functional assays to determine the effect of this compound on cellular processes regulated by HIF-2α, such as cell proliferation, migration, or tube formation assays for angiogenesis.

Caption: Conceptual experimental workflow for evaluating this compound efficacy.

References

TC-S 7009: An In-depth Technical Guide for Studying Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer biology, metabolic reprogramming has emerged as a critical hallmark, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. A key regulator of this metabolic adaptation, particularly under hypoxic conditions, is the hypoxia-inducible factor (HIF) family of transcription factors. TC-S 7009 is a potent and selective small-molecule inhibitor of HIF-2α, a crucial member of this family. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in the study of cancer metabolism, complete with detailed experimental protocols and quantitative data to aid researchers in their investigations.

This compound offers a valuable tool to dissect the specific roles of HIF-2α in regulating metabolic pathways in cancer. It is a high-affinity and selective inhibitor of HIF-2α, with a dissociation constant (Kd) of 81 nM. Its selectivity for HIF-2α over the homologous HIF-1α is greater than 60-fold, allowing for precise interrogation of HIF-2α-dependent processes. By binding to the PAS-B domain of the HIF-2α subunit, this compound effectively disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the HIF-2α/ARNT complex from binding to hypoxia-response elements (HREs) in the DNA, thereby attenuating the transcription of HIF-2α target genes.

The Role of HIF-2α in Cancer Metabolism

Hypoxia is a common feature of the tumor microenvironment and a potent driver of cancer progression. HIFs are master regulators of the cellular response to low oxygen levels. While both HIF-1α and HIF-2α are key players, they have distinct and sometimes opposing roles in cancer metabolism.

HIF-2α is often associated with chronic hypoxia and has been implicated in promoting the proliferation and survival of various cancer types. Its influence on cancer metabolism is complex and can be cell-type specific. In some contexts, HIF-2α has been shown to enhance the expression of genes involved in:

-

Glucose Metabolism: While HIF-1α is considered the primary driver of the glycolytic switch, HIF-2α can also influence the expression of glucose transporters like GLUT1, contributing to increased glucose uptake.

-

c-Myc-driven Metabolism: HIF-2α has a complex and often synergistic relationship with the oncoprotein c-Myc, a master regulator of cell growth and metabolism. HIF-2α can enhance c-Myc transcriptional activity, promoting the expression of genes involved in nucleotide and amino acid synthesis, as well as glycolysis and glutaminolysis.[1] This interplay between HIF-2α and c-Myc is crucial for sustaining rapid cell proliferation under hypoxic conditions.

-

Lipid Metabolism: HIF-2α has been shown to regulate genes involved in lipid droplet formation and fatty acid metabolism, contributing to the altered lipid profiles observed in some cancer cells.

By selectively inhibiting HIF-2α, this compound provides a means to investigate the specific contributions of this transcription factor to the metabolic reprogramming of cancer cells and to evaluate its potential as a therapeutic target.

Quantitative Data

While specific quantitative metabolic data for this compound is not extensively available in the public domain, the following table summarizes its known biochemical properties. For illustrative purposes, representative IC50 values for other selective HIF-2α inhibitors are provided to give an indication of the potency of this class of compounds in different cancer cell lines.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | Kd for HIF-2α | 81 nM | Biochemical Assay | |

| This compound | Selectivity (HIF-1α/HIF-2α) | >60-fold | Biochemical Assay |

Representative IC50 Values for Selective HIF-2α Inhibitors

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [2] |

| Compound 1 | PC-3 (Prostate Cancer) | 10 - 50 | [2] |

| Compound 1 | HepG2 (Liver Cancer) | 10 - 50 | [2] |

| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [2] |

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway and Inhibition by this compound

Caption: HIF-2α signaling under normoxia and hypoxia, and its inhibition by this compound.

Experimental Workflow for Studying Metabolic Effects of this compound

Caption: A typical experimental workflow for investigating the metabolic effects of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for dissolving this compound)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate under normoxic or hypoxic conditions for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for HIF-2α and Metabolic Proteins

This protocol is for assessing the protein levels of HIF-2α and key metabolic enzymes.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HIF-2α, anti-c-Myc, anti-GLUT1, anti-LDHA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control (e.g., β-actin).

Real-Time Quantitative PCR (RT-qPCR) for Metabolic Gene Expression

This protocol is for quantifying the mRNA levels of HIF-2α target genes involved in metabolism.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., VEGFA, GLUT1, LDHA, c-MYC) and a housekeeping gene (e.g., ACTB, GAPDH)

-

RT-qPCR instrument

Procedure:

-

Extract total RNA from treated and untreated cells using an RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Seahorse XF Metabolic Flux Analysis

This protocol is for measuring real-time cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF assay medium

-

This compound

-

Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-DG)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The next day, treat the cells with this compound or vehicle control for the desired time under normoxic or hypoxic conditions.

-

One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.

-

Load the sensor cartridge with the compounds from the Mito Stress Test or Glycolysis Stress Test Kit.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Run the assay, which involves sequential injections of the metabolic modulators and real-time measurement of OCR and ECAR.

-

Analyze the data to determine key metabolic parameters such as basal respiration, ATP production-linked respiration, maximal respiration, spare respiratory capacity, glycolysis, and glycolytic capacity.

Conclusion

This compound is a powerful and selective tool for investigating the role of HIF-2α in cancer metabolism. By specifically inhibiting HIF-2α, researchers can elucidate its contribution to metabolic reprogramming and its interplay with other key oncogenic pathways, such as c-Myc. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cancer metabolism and in the development of novel therapeutic strategies. As with any experimental work, optimization of protocols for specific cell lines and experimental conditions is recommended.

References

TC-S 7009: A Technical Overview of a Selective HIF-2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TC-S 7009, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α). The information is compiled from publicly available scientific literature and technical datasheets. While in-depth in vivo efficacy, pharmacokinetic, and toxicology data are not extensively available in the public domain, this guide summarizes the current understanding of this compound's mechanism of action and its effects in in vitro systems.

Core Compound Properties and Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the HIF-2α transcription factor.[1][2] It exhibits high affinity for HIF-2α, with a dissociation constant (Kd) of 81 nM.[1] The compound's selectivity for HIF-2α over HIF-1α is a key characteristic, with a reported selectivity of over 60-fold. This selectivity is crucial for dissecting the specific roles of HIF-2α in physiological and pathological processes.

The primary mechanism of action of this compound involves the disruption of the heterodimerization between HIF-2α and its binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] By binding to the PAS-B domain of HIF-2α, this compound prevents the formation of the functional HIF-2 transcription factor complex. This, in turn, reduces the DNA-binding activity of HIF-2α and subsequently decreases the expression of its target genes.[1]

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Source |

| Molecular Weight | 308.65 g/mol | [1] |

| Binding Affinity (Kd for HIF-2α) | 81 nM | [1] |

| Selectivity | >60-fold for HIF-2α over HIF-1α |

Preclinical Data (in vitro)

Preclinical investigations of this compound have primarily focused on its activity in cell-based assays. These studies have demonstrated its ability to modulate the expression of HIF-2α target genes and affect cellular processes under hypoxic conditions.

One study investigated the effects of this compound on trophoblast-derived choriocarcinoma cell lines (JAR, JEG-3, and BeWo). In these cells, treatment with 30 µM this compound significantly decreased the hypoxia-induced up-regulation of Fms-like tyrosine kinase-1 (FLT-1) gene expression.[2] Importantly, at this concentration, this compound showed no toxic effects on the cell lines.[2]

Table 2: Summary of in vitro Studies with this compound

| Cell Line(s) | Concentration | Observed Effect | Source |

| JAR, JEG-3, BeWo | 30 µM | Significantly decreased hypoxia-induced up-regulation of FLT-1 mRNA expression. No observed cytotoxicity. | [2] |

Experimental Protocols

Preparation of Stock Solutions for in vitro and in vivo Use

For in vitro studies:

-

This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared.

For in vivo studies:

Two formulation methods have been described:

-

Corn Oil Suspension: A specified amount of this compound is dissolved in DMSO to create a clear stock solution (e.g., 7 mg/mL). This stock solution is then added to corn oil and mixed evenly. The final mixed solution should be used immediately.[1]

-

Aqueous Formulation: A specified amount of this compound is dissolved in DMSO to create a clear stock solution (e.g., 10 mg/mL). This is then mixed with PEG300, followed by the addition of Tween-80. Finally, ddH₂O is added to the mixture to reach the desired final volume. This solution should also be used immediately.[1]

Cell-Based Assay for FLT-1 Expression

-

Cell Culture: Trophoblast-derived choriocarcinoma cell lines (JAR, JEG-3, BeWo) are cultured under standard conditions.

-

Treatment: Cells are treated with 30 µM this compound or vehicle control (e.g., 0.1% DMSO) and incubated under normoxic or hypoxic conditions for 24 hours.

-

Analysis:

-

Cell Viability: Assessed using a standard method (e.g., MTT assay) to determine any cytotoxic effects of the compound.

-

Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of FLT-1. Gene expression is typically normalized to a housekeeping gene (e.g., β-actin).[2]

-

Protein Levels: Western blot analysis can be used to assess the protein levels of HIF-1α and HIF-2α to confirm that the inhibitor does not alter their expression levels, but rather their activity.[2]

-

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway and Inhibition by this compound

Under hypoxic conditions, HIF-2α protein stabilizes and translocates to the nucleus. There, it forms a heterodimer with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This compound intervenes by binding to the PAS-B domain of HIF-2α, which prevents its heterodimerization with ARNT, thereby inhibiting the entire downstream signaling cascade.

Caption: Mechanism of this compound in the HIF-2α signaling pathway.

General Experimental Workflow for in vitro Evaluation of this compound

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound in a cancer cell line model.

Caption: A general workflow for the in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of HIF-2α with demonstrated in vitro activity. Its ability to disrupt the HIF-2α/ARNT heterodimerization and subsequent target gene expression makes it a valuable tool for studying the specific roles of HIF-2α in various biological processes, including cancer.

The lack of publicly available, detailed in vivo preclinical data on efficacy, pharmacokinetics, and toxicology limits a complete assessment of its therapeutic potential. Further preclinical studies in relevant animal models would be necessary to establish a comprehensive profile of this compound and to determine its suitability for clinical development. Such studies would be critical in defining a therapeutic window, understanding its metabolic fate, and identifying potential on-target and off-target toxicities. Researchers are encouraged to consult primary literature and manufacturer's data for the most current information on this compound.

References

Methodological & Application

Application Notes and Protocols for TC-S 7009 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-S 7009 is a potent and highly selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2] HIF-2α is a key regulator of cellular responses to hypoxia and its aberrant activation is implicated in the progression of various cancers and other diseases. This compound exerts its inhibitory effect by binding to the PAS-B domain of the HIF-2α subunit, which disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the HIF-2α/ARNT complex from binding to hypoxia-response elements (HREs) in the promoter regions of its target genes, thereby downregulating their transcription.[1][2] These target genes are involved in critical cellular processes such as angiogenesis, cell proliferation, and metabolism, and include vascular endothelial growth factor (VEGF), erythropoietin (EPO), and Cyclin D1. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on the HIF-2α signaling pathway.

Data Presentation

Table 1: In Vitro Activity of this compound and Representative IC50 Values

| Compound | Target | Assay Type | Cell Line(s) | IC50 / Kd / Effective Concentration | Reference(s) |